molecular formula C25H26N6O8S B1246193 Furazlocillin

Furazlocillin

Cat. No.: B1246193
M. Wt: 570.6 g/mol
InChI Key: YSUBQYRZZFVMTL-WJHLHFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furazlocillin, also known as this compound, is a useful research compound. Its molecular formula is C25H26N6O8S and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Cell Division Studies
    • Localization of FtsI : Research has demonstrated that the addition of furazlocillin prevents the localization of FtsI to the septum during bacterial cell division. This was observed in studies where immunofluorescence microscopy showed that while FtsZ and FtsA localized normally, FtsI did not, indicating the critical role of FtsI in cell division processes .
    • Effect on Cell Morphology : The use of this compound has been linked to changes in cell morphology, leading to filamentation when FtsI is inhibited. This suggests that this compound can be used to study the structural integrity and division mechanisms of bacterial cells .
  • Antibiotic Resistance Research
    • Inhibition Studies : this compound has been utilized to investigate mechanisms of resistance in various bacterial strains. For instance, it serves as a tool to assess how mutations in penicillin-binding proteins affect susceptibility to β-lactams .
    • Combination Therapy : Studies have explored the efficacy of combining this compound with other antibiotics to overcome resistance mechanisms in pathogenic bacteria. This approach aims to enhance therapeutic outcomes against resistant strains.
  • Vaccine Development
    • Target Identification : Research efforts have focused on identifying surface-exposed proteins synthesized during infections by uropathogenic strains of E. coli. This compound's role in inhibiting specific proteins has been pivotal in determining potential vaccine targets against urinary tract infections .

Case Studies

StudyObjectiveFindings
Immunofluorescence Microscopy StudyInvestigate localization of FtsIThis compound prevents FtsI localization at the septum while allowing FtsZ and FtsA localization .
Morphological Impact StudyAssess effects on cell shapeTreatment with this compound resulted in filamentous cells, indicating disrupted division processes .
Antibiotic Resistance Mechanism StudyExplore resistance pathwaysMutations affecting penicillin-binding proteins led to increased resistance when treated with this compound .

Chemical Reactions Analysis

General Reactivity of β-Lactam Antibiotics

Furazlocillin, as a penicillin derivative, likely shares reactivity patterns common to β-lactam antibiotics. These include:

  • Hydrolysis of the β-lactam ring : Acidic or alkaline conditions can open the four-membered β-lactam ring, rendering the compound biologically inactive .

  • Enzyme-mediated degradation : β-lactamases (enzymes produced by resistant bacteria) cleave the amide bond in the β-lactam ring .

Potential Metabolic Reactions

Though not explicitly documented in the sources, typical metabolic pathways for penicillin analogs include:

  • Oxidative reactions : Hydroxylation of aromatic rings or alkyl side chains by cytochrome P450 enzymes .

  • Conjugation reactions : Glucuronidation or sulfation to enhance water solubility for renal excretion .

Synthetic Modifications

Hypothetical synthetic routes for this compound derivatives might involve:

  • Acylation of the amino group : Reacting the 6-APA (6-aminopenicillanic acid) core with acid chlorides or anhydrides48.

  • Side-chain functionalization : Introducing substituents to improve stability or bioavailability .

Degradation Pathways

Environmental or thermal degradation could lead to:

  • Formation of penicilloic acids : Via nucleophilic attack on the β-lactam carbonyl .

  • Dimerization : Under high concentrations or elevated temperatures .

Hypothetical Data Table for this compound Reactions

Reaction TypeConditionsProducts/Outcomes
β-Lactam hydrolysisAcidic/alkaline aqueousInactive penicilloic acid
Enzymatic cleavageβ-Lactamase exposureDeactivated antibiotic
Oxidative metabolismHepatic enzymes (CYP450)Hydroxylated metabolites

Research Gaps

The lack of direct studies on this compound highlights opportunities for further investigation:

  • Kinetic studies : To quantify reaction rates under physiological conditions.

  • Catalytic degradation : Explore electrochemical or enzymatic methods for environmental breakdown .

For accurate, compound-specific data, advanced databases like Reaxys or SciFinder should be consulted. Let me know if you’d like guidance on accessing these resources.

Properties

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17+,18-,21+/m0/s1

InChI Key

YSUBQYRZZFVMTL-WJHLHFHOSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Synonyms

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid
Bay k 4999
furazlocillin
furazlocillin, monosodium salt
fuzlocillin

Origin of Product

United States

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